

Application Notes and Protocols: CTX-0294885

Sepharose Beads for Kinome Profiling

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Compound of Interest

Compound Name: CTX-0294885 hydrochloride

Cat. No.: B1150419

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Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor based on a bisanilino pyrimidine scaffold.^{[1][2]} Its ability to bind to a wide range of kinases makes it a powerful tool for chemical proteomics and kinome profiling.^{[1][3][4][5][6]} When covalently coupled to Sepharose beads, CTX-0294885 serves as an effective affinity resin for the enrichment of kinases from cell and tissue lysates. This allows for the subsequent identification and quantification of a large portion of the expressed kinome by mass spectrometry.^{[1][2][5]}

These application notes provide detailed protocols for the preparation of CTX-0294885 Sepharose beads and their application in kinome profiling experiments.

Data Presentation

CTX-0294885 has demonstrated significant efficacy in capturing a diverse range of kinases. The following tables summarize the key quantitative data regarding its performance.

Table 1: Kinase Capture Performance of CTX-0294885

Cell Line	Number of Protein Kinases Identified	Key Kinase Families Captured	Reference
MDA-MB-231	235	All members of the AKT family	[1] [3] [4]

Table 2: IC50 Values for Selected Kinases

Kinase	IC50 (nM)
FLT3	1
Src	2
JAK2	3
FAK	4
VEGF Receptor 3	3
Aurora Kinase A	18
JAK3	28

Data from initial screening.[\[7\]](#)

Experimental Protocols

Protocol 1: Preparation of CTX-0294885 Sepharose Beads

This protocol describes the covalent coupling of CTX-0294885 to NHS-activated Sepharose beads. The piperazinyl group on CTX-0294885 contains a secondary amine that can react with the N-hydroxysuccinimide (NHS) ester on the beads to form a stable amide bond.

Materials:

- CTX-0294885
- NHS-activated Sepharose 4 Fast Flow (or similar)

- Dimethyl sulfoxide (DMSO)
- Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
- Blocking Buffer: 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0
- Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
- Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
- Storage Buffer: Phosphate-buffered saline (PBS) with 20% ethanol
- Spin columns or microcentrifuge tubes
- End-over-end rotator

Procedure:

- Prepare CTX-0294885 Solution: Dissolve CTX-0294885 in a minimal amount of DMSO to create a concentrated stock solution. Further dilute the stock solution in cold Coupling Buffer to the desired final concentration (e.g., 1-5 mg/mL).
- Wash the Sepharose Beads:
 - Transfer the required amount of NHS-activated Sepharose slurry to a spin column or microcentrifuge tube.
 - Wash the beads with 10-15 bed volumes of ice-cold 1 mM HCl. This removes the protective isopropanol and preserves the reactivity of the NHS esters.
 - Immediately after washing, equilibrate the beads with 3-5 bed volumes of cold Coupling Buffer.
- Coupling Reaction:
 - Add the CTX-0294885 solution to the washed Sepharose beads.

- Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C on an end-over-end rotator.
- Block Unreacted Sites:
 - Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).
 - Remove the supernatant and add Blocking Buffer.
 - Incubate for 2-3 hours at room temperature or overnight at 4°C on an end-over-end rotator to quench any unreacted NHS esters.
- Wash the Beads:
 - Pellet the beads and discard the supernatant.
 - Wash the beads by alternating between Wash Buffer A and Wash Buffer B. Perform at least three cycles of these washes, using 5-10 bed volumes for each wash.
 - Finally, wash the beads with 5-10 bed volumes of PBS.
- Storage:
 - Resuspend the prepared CTX-0294885 Sepharose beads in Storage Buffer.
 - Store at 4°C until use.

Protocol 2: Kinome Profiling using CTX-0294885 Sepharose Beads

This protocol outlines a general workflow for the enrichment of kinases from cell lysates for subsequent analysis by mass spectrometry.

Materials:

- CTX-0294885 Sepharose beads
- Cell culture plates

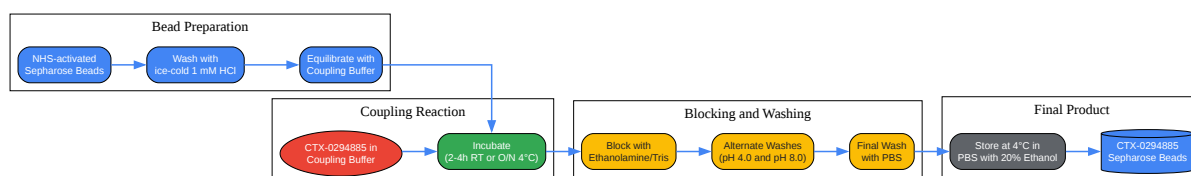
- Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors just before use.
- Wash Buffer: Lysis Buffer without protease and phosphatase inhibitors.
- Elution Buffer: 0.2 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.8
- Microcentrifuge tubes
- End-over-end rotator

Procedure:

- Cell Lysis:
 - Wash cultured cells with ice-cold PBS.
 - Add ice-cold Lysis Buffer to the cells and incubate on ice for 20-30 minutes with occasional agitation.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA).
- Affinity Enrichment:
 - Take an appropriate amount of CTX-0294885 Sepharose bead slurry and wash with Lysis Buffer.
 - Add the clarified cell lysate (e.g., 1-5 mg of total protein) to the washed beads.
 - Incubate for 2-4 hours at 4°C on an end-over-end rotator.
- Washing:

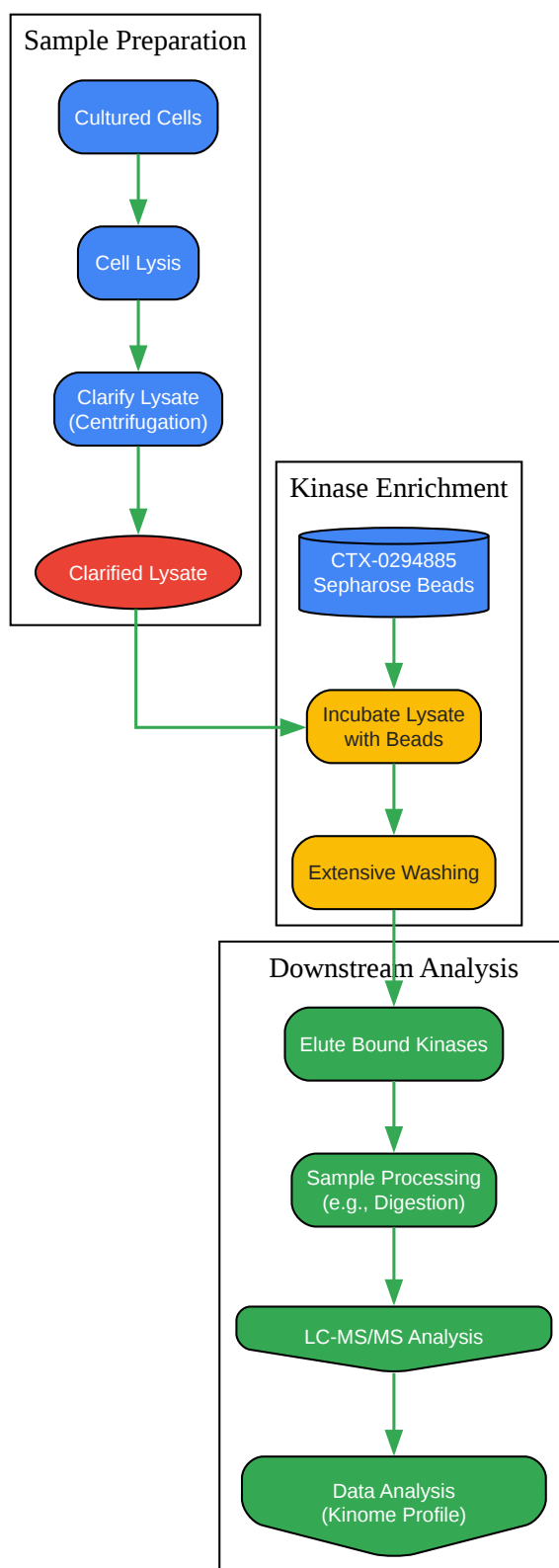
- Pellet the beads by centrifugation (e.g., 500 x g for 1 minute at 4°C).
- Remove the supernatant.
- Wash the beads extensively with Wash Buffer (e.g., 3-5 times with 1 mL of buffer for each wash) to remove non-specifically bound proteins.
- Elution:
 - To elute the bound kinases, add Elution Buffer to the beads and incubate at room temperature for 10-15 minutes with gentle agitation.
 - Pellet the beads and collect the supernatant containing the eluted kinases.
 - If using a low pH elution buffer, neutralize the eluate by adding Neutralization Buffer.
- Downstream Analysis:
 - The eluted proteins are now ready for downstream processing, such as SDS-PAGE, in-gel digestion, and analysis by LC-MS/MS for protein identification and quantification.

Visualizations



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Caption: Workflow for the preparation of CTX-0294885 Sepharose beads.



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Caption: Workflow for kinome profiling using CTX-0294885 Sepharose beads.

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